

AB-680: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: AB-680 ammonium

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Introduction

AB-680, also known as quemliclustat, is a potent and selective small-molecule inhibitor of CD73, an ecto-enzyme that plays a critical role in the tumor microenvironment (TME) by generating immunosuppressive adenosine. By blocking the conversion of adenosine monophosphate (AMP) to adenosine, AB-680 aims to reverse the adenosine-mediated suppression of anti-tumor immunity. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of AB-680, compiling available data into a structured format to facilitate research and development efforts in the field of cancer immunotherapy.

Pharmacokinetics

AB-680 has been characterized by its low clearance and long half-life in preclinical studies, a profile that makes it suitable for intravenous administration.^{[1][2]} A Phase 1 study in healthy volunteers evaluated single ascending doses (0.1, 0.6, 2, 4, 8, 16, and 25 mg) and multiple weekly doses (8 mg) of intravenously administered AB-680, demonstrating a favorable safety and PK/PD profile that supports a bi-weekly dosing regimen in cancer patients.^{[3][4]} The pharmacokinetic properties were found to be dose-proportional at higher doses.^[4] Another study in healthy volunteers assessed the pharmacokinetics of an oral formulation of AB-680.^[5]

Preclinical Pharmacokinetic Parameters

While specific C_{max}, T_{max}, and AUC values for AB-680 in various preclinical species are not publicly available in detail, the compound is consistently described as having very low clearance and long half-lives across different animal models.[6] The projected half-life in humans is estimated to be between 4 and 14 days.

Parameter	Mouse	Rat	Dog	Monkey	Human (Projected)
Clearance	Low	Low	Low	Low	Low
Half-life (t _{1/2})	Long	Long	Long	Long	4 - 14 days
Route of Administration	Intravenous	Intravenous	Intravenous	Intravenous	Intravenous / Oral

This table summarizes the qualitative pharmacokinetic profile of AB-680 in preclinical species and the projected human half-life. Specific quantitative values are not consistently available in the public domain.

Pharmacodynamics

The primary pharmacodynamic effect of AB-680 is the potent and selective inhibition of the enzyme CD73. This inhibition leads to a reduction in the production of adenosine in the TME, thereby reversing the immunosuppressive effects of adenosine on various immune cells, particularly T cells.

In Vitro Potency and Selectivity

AB-680 is a highly potent inhibitor of human CD73 with a K_i of 5 pM and an IC₅₀ of less than 0.01 nM on human CD8+ T-cells.[3] It demonstrates high selectivity for CD73 over other ectonucleotidases.[3]

Parameter	Value
K _i (human CD73)	5 pM[3]
IC ₅₀ (human CD8+ T-cells)	< 0.01 nM[7]

Reversal of Adenosine-Mediated Immune Suppression

In vitro studies have demonstrated that AB-680 can effectively reverse the suppressive effects of AMP and adenosine on T-cell function. In the presence of AB-680, the proliferation of CD4+ and CD8+ T cells is restored, and the production of effector cytokines such as interferon-gamma (IFN- γ) is increased.[1]

Clinical Pharmacodynamics and Efficacy

The ARC-8 phase 1/1b study is evaluating AB-680 in combination with zimberelimab (an anti-PD-1 antibody) and standard-of-care chemotherapy in patients with metastatic pancreatic cancer.[4][8] The study has shown a manageable safety profile and early signs of clinical activity.[4] Dose escalation cohorts have evaluated AB-680 at doses of 25, 50, 75, and 100 mg administered intravenously every two weeks.[5] An objective response rate (ORR) of 41% was observed across the first four dose-escalation cohorts.[5] For patients who remained on treatment for more than 16 weeks, the disease control rate was 85%.[5]

Clinical Trial	Indication	Combination Therapy	Key Findings
ARC-8 (Phase 1/1b)	Metastatic Pancreatic Cancer	AB-680 + Zimberelimab + Gemcitabine/nab-paclitaxel	Manageable safety profile; ORR of 41% in initial dose-escalation cohorts; Disease control rate of 85% in patients on treatment >16 weeks.[4][5]

Experimental Protocols

In Vitro T-Cell Activation and IFN- γ Release Assay

Objective: To assess the ability of AB-680 to reverse AMP-mediated suppression of T-cell activation and cytokine production.

Methodology:

- Isolate human peripheral blood mononuclear cells (PBMCs) and purify CD4+ and CD8+ T-cells.
- Activate T-cells using anti-CD3/CD28 beads.
- Culture the activated T-cells in the presence of varying concentrations of AMP to induce immunosuppression.
- Treat the cells with a dose range of AB-680.
- After a defined incubation period (e.g., 72 hours), assess T-cell proliferation using methods such as CFSE dilution measured by flow cytometry.
- Collect cell culture supernatants and measure the concentration of IFN- γ using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[\[1\]](#)[\[9\]](#)

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of AB-680 alone and in combination with other immunotherapies in a preclinical setting.

Methodology:

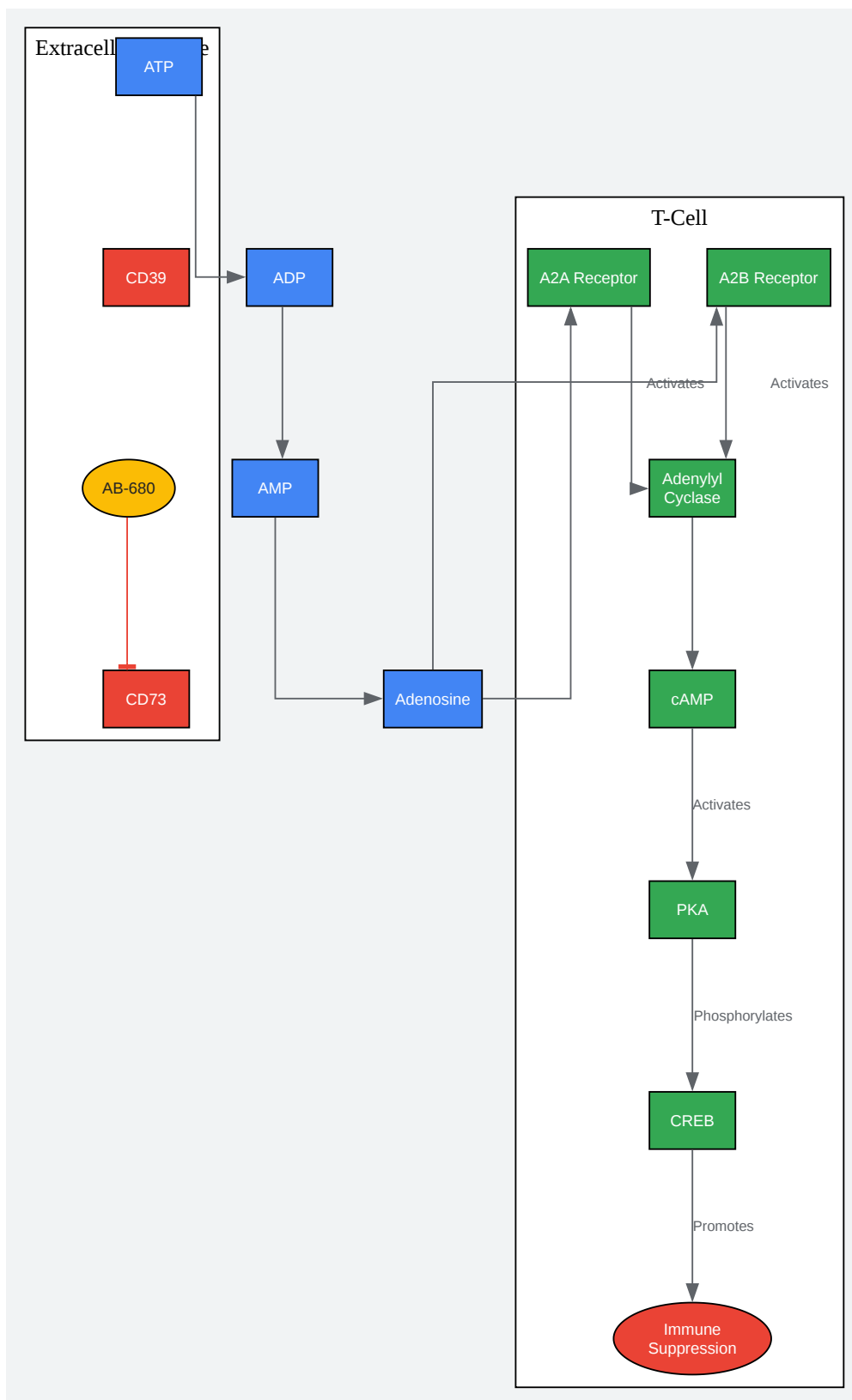
- Select a suitable syngeneic mouse tumor model (e.g., B16F10 melanoma).[\[4\]](#)
- Implant tumor cells subcutaneously into the flank of immunocompetent mice.
- Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, AB-680 monotherapy, anti-PD-1 antibody monotherapy, and AB-680 in combination with anti-PD-1 antibody.
- Administer AB-680 intravenously at a specified dose and schedule.
- Monitor tumor growth by measuring tumor volume at regular intervals.
- At the end of the study, harvest tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry. Analyze markers for T-cell activation (e.g., CD69, CD25) and exhaustion (e.g., PD-1, TIM-3).

- Analyze cytokine levels in the tumor microenvironment and plasma.

Signaling Pathways and Experimental Workflows

Adenosine Production and Immunosuppression Pathway

The following diagram illustrates the canonical pathway of extracellular adenosine production and its immunosuppressive effects, which are targeted by AB-680.

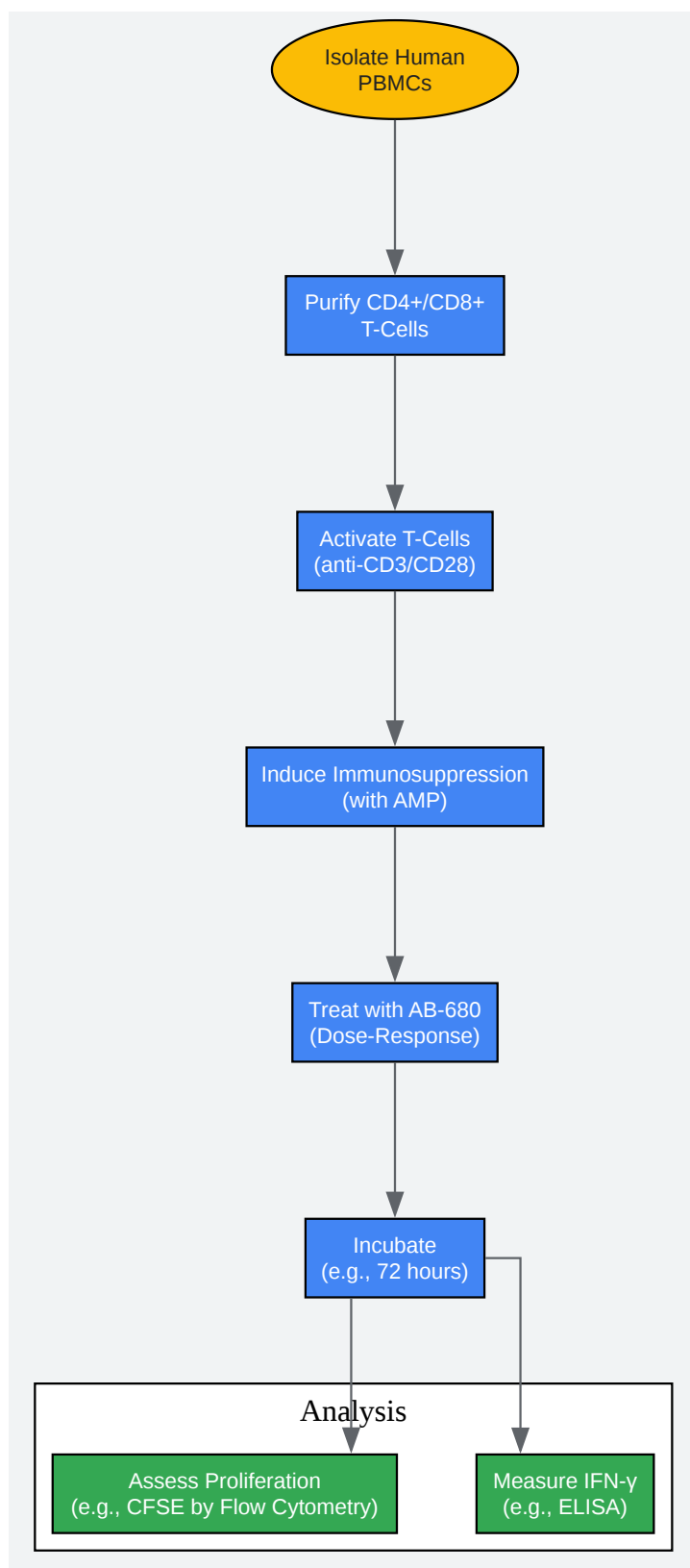


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Caption: AB-680 inhibits CD73, blocking adenosine production and subsequent immune suppression.

Experimental Workflow for In Vitro T-Cell Activation Assay

This diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of AB-680.

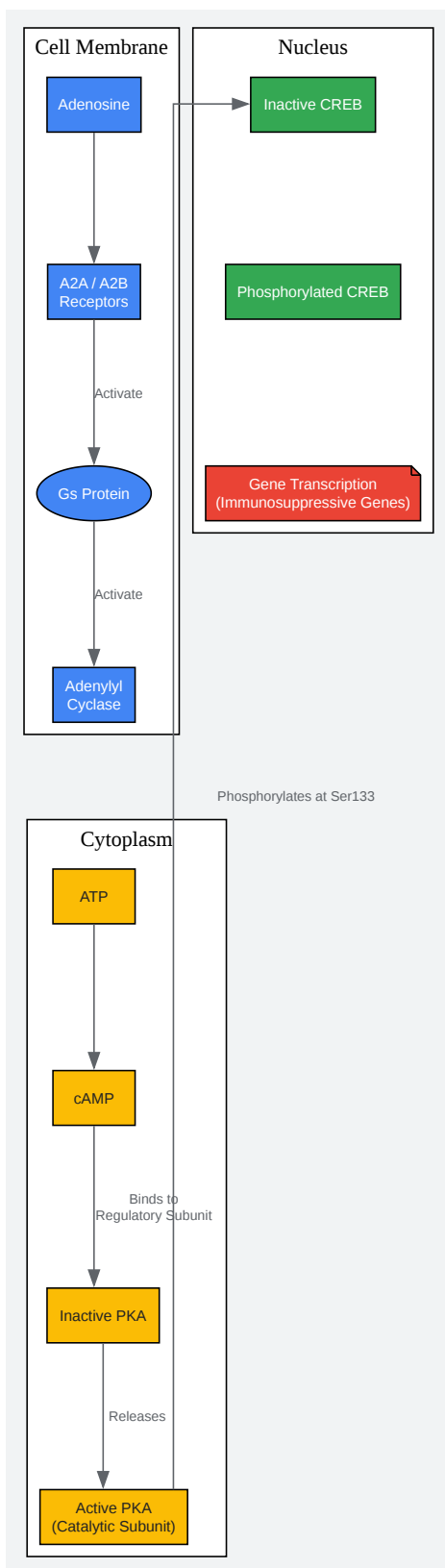


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Caption: Workflow for assessing AB-680's impact on T-cell activation and cytokine release.

Downstream Signaling of Adenosine Receptors

This diagram details the intracellular signaling cascade following the activation of A2A and A2B receptors by adenosine.



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Caption: Adenosine receptor signaling cascade leading to immunosuppressive gene transcription.

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